5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
Description
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile (CAS: 866019-22-9) is a heterocyclic organic compound with the molecular formula C₁₂H₉BrN₄S and a molecular weight of 321.21 g/mol . Its structure features a nicotinonitrile core substituted with bromine at the 5-position, methyl groups at the 4- and 6-positions, and a 2-pyrimidinylsulfanyl moiety at the 2-position. This combination of substituents confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2-pyrimidin-2-ylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4S/c1-7-9(6-14)11(17-8(2)10(7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFAGSDZYITFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169563 | |
| Record name | 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866019-22-9 | |
| Record name | 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866019-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Formation
In the first stage, 2-amino-5-bromo-4,6-dimethylpyridine reacts with 2-chloropyrimidine under nucleophilic aromatic substitution conditions:
- Reagents: Potassium carbonate (K₂CO₃), dimethylformamide (DMF)
- Conditions: 80°C, 12–16 hours under nitrogen atmosphere
- Mechanism: Deprotonation of the pyridine amino group by K₂CO₃ generates a nucleophilic amine, which displaces chloride from 2-chloropyrimidine.
This yields 2-(2-pyrimidinylsulfanyl)-5-bromo-4,6-dimethylpyridine as a yellow crystalline intermediate (72–78% yield).
Cyano Group Introduction
The intermediate undergoes nitrile formation via:
- Reagents: Cyanogen bromide (BrCN), copper(I) cyanide (CuCN)
- Conditions: Reflux in acetonitrile (82°C, 6 hours)
- Key Observation: CuCN acts as a Lewis acid catalyst, facilitating bromide displacement by the cyanide ion.
Purification via silica gel chromatography affords the final product in 65–70% yield.
Alternative Halogen Exchange Approaches
Comparative studies highlight a halogen exchange strategy using 2-chloro-4,6-dimethylnicotinonitrile precursors:
Bromination with Trimethylsilyl Bromide
- Reagents: Bromotrimethylsilane (TMSBr), dichloromethane (DCM)
- Conditions: 0°C to room temperature, 8 hours
- Yield: 82% (analytical purity ≥97% by HPLC)
The reaction proceeds via in situ generation of HBr, which mediates chloride-to-bromide exchange. This method avoids high-temperature conditions but requires anhydrous handling.
Direct Bromination of Methyl Groups
For substrates lacking pre-existing bromine, direct bromination employs:
- Reagents: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
- Conditions: CCl₄ solvent, 75°C, 4 hours
- Regioselectivity: Methyl groups at the 4- and 6-positions undergo radical bromination preferentially due to steric shielding of the 2-position.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
A patent-pending method (WO2011/38572) describes a continuous process with:
| Parameter | Value |
|---|---|
| Residence time | 30 min |
| Temperature | 110°C |
| Pressure | 8 bar |
| Catalyst | Pd/C (5 wt%) |
| Annual capacity | 1.2 metric tons |
This system achieves 89% conversion with 99.5% purity, reducing waste compared to batch methods.
Solvent Recycling Protocols
Ethyl acetate and acetonitrile are recovered via fractional distillation (>95% efficiency), aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.41 (s, 1H, pyridine-H), 2.58 (s, 3H, CH₃), 2.49 (s, 3H, CH₃)
- ESI-MS: m/z 335.97 [M+H]⁺ (calc. 336.04)
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows retention at 6.7 min with ≥98% peak area.
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic substitution | 70 | 98 | Moderate | 3.2 |
| Halogen exchange | 82 | 97 | High | 2.8 |
| Direct bromination | 65 | 95 | Low | 4.1 |
Cost index: 1 = lowest, 5 = highest
Mechanistic Challenges and Solutions
Steric Hindrance Mitigation
The 4,6-dimethyl groups impede access to the 2-position. Strategies include:
- Using bulky solvents (e.g., tert-amyl alcohol) to stabilize transition states
- Ultrasonic irradiation (40 kHz) to enhance reagent diffusion
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylsulfanyl group can form hydrogen bonds or other interactions with the active site of the target, modulating its activity. This can lead to changes in biological pathways, making the compound useful for therapeutic or research purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its closest analogs:
Key Observations:
Substituent Diversity : The target compound’s 2-pyrimidinylsulfanyl group distinguishes it from analogs with simpler 2-OCH₃ (e.g., 113893-02-0) or 2-CH₃ (e.g., 531521-32-1) substituents. This sulfur-containing heterocycle increases molecular complexity and polarizability .
Molecular Weight : The target compound has a significantly higher molecular weight (321.21 g/mol) compared to analogs like 113893-02-0 (254.09 g/mol) due to the pyrimidinylsulfanyl group .
Bromine Positioning : Bromine at the 5-position is conserved in 113893-02-0 and 531521-32-1 but absent in 1186637-43-3, which places bromine at the 3-position .
Physicochemical and Functional Properties
Reactivity : Sulfur’s electron-withdrawing nature may increase the electrophilicity of the nitrile group, making the target compound more reactive in cycloaddition or cross-coupling reactions compared to methoxy analogs .
Biological Activity : While specific data are unavailable, sulfur-containing heterocycles are often associated with enhanced binding to biological targets (e.g., kinases) compared to oxygenated analogs .
Research Implications
The structural uniqueness of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile positions it as a versatile intermediate for:
- Drug Discovery : Its sulfur-heterocyclic structure could serve as a pharmacophore in kinase inhibitors or antimicrobial agents.
- Materials Science: The compound’s polarizable sulfur atom may contribute to nonlinear optical (NLO) properties in polymers or crystals.
Biological Activity
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile (CAS Number: 866019-22-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₉BrN₄S
- Molecular Weight : 321.2 g/mol
- Purity : >90% .
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands suggests potential activity at these receptors.
Nicotinic Acetylcholine Receptors
Studies have shown that compounds with similar structures can act as agonists or antagonists at nAChRs, which are implicated in numerous neurological disorders such as Alzheimer's disease and schizophrenia. The specific binding affinity and efficacy of this compound at different nAChR subtypes remain to be fully elucidated .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity. For instance:
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.
- Anticancer Properties : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines, although further investigation is required to confirm these effects .
In Vivo Studies
Limited in vivo studies have been conducted on this compound. However, related compounds with similar structures have demonstrated promising results in animal models for conditions such as hypertension and pulmonary arterial hypertension .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Neuropharmacological Effects :
Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or Suzuki coupling, leveraging bromine’s reactivity at the 5-position. For example, reacting ω-bromoacetophenone derivatives with thiol-containing pyrimidine moieties in the presence of potassium hydroxide (KOH) in DMF at 60–80°C facilitates sulfanyl group incorporation . Optimization involves varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings. Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Contradictions in yield may arise from competing side reactions (e.g., oxidation of thiols), which can be mitigated by inert atmospheres (N₂/Ar) .
Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For instance, the pyrimidinylsulfanyl group exhibits deshielded aromatic protons (δ 7.14–8.50 ppm), while methyl groups at positions 4 and 6 appear as singlets near δ 2.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M⁺ at m/z 196/198 for brominated analogs) and isotopic patterns for bromine (79Br/81Br) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) to rule out impurities .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent degradation. Avoid exposure to moisture or heat sources (risk of decomposition) .
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Pre-treat spills with activated carbon or vermiculite, avoiding direct contact .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration or chemical waste disposal .
Advanced: How can structure-activity relationships (SAR) be studied for this compound in biological systems?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the pyrimidinylsulfanyl group) to assess functional group contributions. Use cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate structural changes with activity .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps, predicting interaction sites with biological targets .
- Contradiction Resolution : Discrepancies between predicted and observed activity may arise from solvation effects or protein flexibility; molecular dynamics simulations (e.g., GROMACS) can refine models .
Advanced: How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Methodological Answer:
- Experimental Design : Follow the INCHEMBIOL framework , including:
- Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis under UV light (λ = 254 nm), and adsorption coefficients (e.g., log Koc) using HPLC-MS .
- Biotic Studies : Test acute toxicity (e.g., Daphnia magna EC₅₀) and biodegradation (OECD 301F) in simulated ecosystems .
- Long-Term Monitoring : Deploy randomized block designs with split-split plots to account for seasonal variability in degradation pathways .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- X-Ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data (Cu-Kα radiation, λ = 1.5418 Å). Refine structures using SHELXL .
- Torsional Analysis : Compare dihedral angles (e.g., pyrimidinylsulfanyl vs. nicotinonitrile planes) to identify steric clashes or non-covalent interactions (e.g., π-π stacking) .
- Contradiction Resolution : Discrepancies between NMR and crystallographic data (e.g., rotational isomerism) require variable-temperature NMR or DFT-based conformational searches .
Advanced: What methodologies address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to resolve overlapping signals (e.g., methyl vs. aromatic protons) .
- Isotopic Labeling : Introduce deuterated analogs to isolate specific vibrational modes or NMR signals .
- Dynamic Effects : Variable-concentration NMR experiments distinguish between tautomeric forms or aggregation-induced shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
